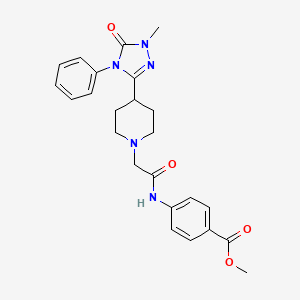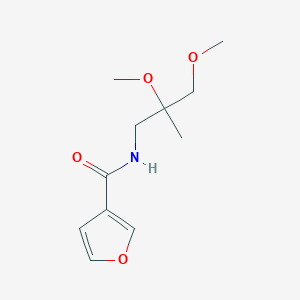
1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known as BCBP, is a heterocyclic compound. It is an aromatic compound with a benzimidazole ring and a benzyl group attached to the nitrogen atom in the ring. BCBP is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of dyes, fragrances, and agrochemicals. BCBP has a high affinity for proteins and has been used as a tool to study protein-ligand interactions.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Acid Additive in Synthesis : The synthesis of pyrido[1,2-a]benzimidazoles, compounds closely related to the chemical structure of interest, benefits significantly from the use of acid additives in copper-catalyzed amination processes. This method offers a potential pathway for synthesizing benzimidazole derivatives with substituents in specific positions, enhancing solubility and potential DNA intercalation applications (Masters et al., 2011).
Biological Activities
Antibacterial and Antioxidant Activity : Benzimidazole derivatives, including those structurally related to "1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole," have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as notable antioxidant properties. This positions them as promising candidates for drug development (Tumosienė et al., 2018).
Material Science
Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines, structurally related to the compound of interest, substituted with various nuclei, have been synthesized and found to possess enhanced fluorescence emission intensity. This makes them suitable as DNA-specific fluorescent probes, offering a potential application in bioimaging and molecular diagnostics (Perin et al., 2011).
Propiedades
IUPAC Name |
1-benzyl-2-(2-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c20-18-15(9-6-12-21-18)19-22-16-10-4-5-11-17(16)23(19)13-14-7-2-1-3-8-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUJXZPOLFTYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2838608.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)


![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)
![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)
![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2838623.png)
![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)
![(3-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2838626.png)